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Compound of Interest

Compound Name: Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of 2-aminoethanol sulfate. It covers theoretical

methodologies, summarizes key quantitative data, and outlines computational workflows

relevant to understanding the molecular properties and reactivity of this compound. This

information is crucial for researchers in various fields, including atmospheric chemistry,

materials science, and pharmacology, where the interactions of 2-aminoethanol and sulfur-

containing species are of interest.

Introduction to 2-Aminoethanol Sulfate
2-Aminoethanol sulfate, also known as 2-aminoethyl hydrogen sulfate, is an organic compound

with the chemical formula C₂H₇NO₄S[1][2]. It is an ester of ethanolamine and sulfuric acid[3].

The molecule can exist in different isomeric forms, such as NH₂CH₂CH₂OSO₃H and

HOCH₂CH₂NHSO₃H, depending on the reaction pathway of its formation[4]. Quantum chemical

calculations are instrumental in elucidating the stable conformations, electronic structure, and

reactivity of 2-aminoethanol sulfate. These computational approaches provide insights that

complement experimental studies, such as rotational and vibrational spectroscopy[5][6][7].

Computational Methodologies
The theoretical investigation of 2-aminoethanol sulfate and related molecules typically employs

a range of quantum chemical methods. The choice of method depends on the desired accuracy
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and the computational cost.

2.1. Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules. The B3LYP

functional is a popular choice for spectroscopic studies as it has been shown to satisfactorily

reproduce key chemical parameters[5]. For geometry optimizations and frequency calculations,

various functionals and basis sets are employed.

2.2. Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled

Cluster (CC) theory, can provide more accurate results, particularly for the calculation of

interaction energies and reaction barriers.

2.3. Molecular Dynamics (MD) Simulations

MD simulations are used to study the behavior of molecules in solution and to explore

conformational space[8]. These simulations often rely on force fields that are parameterized

using quantum mechanical calculations to accurately describe intramolecular and

intermolecular interactions[8].

Table 1: Commonly Employed Computational Methods and Software
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Methodology Typical Application Common Software

Density Functional Theory

(DFT)

Geometry optimization,

vibrational frequencies,

reaction pathways

Gaussian, ORCA, NWChem

Møller-Plesset Perturbation

Theory (MP2)

More accurate energy

calculations, intermolecular

interactions

Gaussian, MOLPRO, Q-Chem

Coupled Cluster (CC)
High-accuracy benchmark

calculations
MOLPRO, CFOUR, PSI4

Atoms in Molecules (AIM)
Analysis of chemical bonds

and non-covalent interactions
AIMAll, Multiwfn

Natural Bond Orbital (NBO)
Analysis of charge distribution

and orbital interactions
NBO in Gaussian, GAMESS

Molecular Dynamics (MD)
Simulation of bulk properties

and conformational dynamics
AMBER, GROMACS, NAMD

Key Quantitative Data
Quantum chemical calculations provide a wealth of quantitative data that characterize the

properties of 2-aminoethanol sulfate.

Table 2: Calculated Molecular Properties of 2-Aminoethanol Sulfate and Related Species
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Property Value Method Reference

Molecular Weight 141.15 g/mol - [1]

TPSA (Topological

Polar Surface Area)
89.62 Å² Computational [1]

LogP -1.2355 Computational [1]

H-Bond Donors 2 - [1]

Rotatable Bonds 3 - [1]

Reaction Energy

Barrier (SO₃ + MEA,

gas phase)

21.9–29.4 kcal/mol
Quantum Chemical

Calculation
[4]

Reaction Energy

Barrier (SO₃ + MEA +

H₂O)

Reduced by at least

15.0 kcal/mol

Quantum Chemical

Calculation
[4]

Computational Workflow and Reaction Pathways
4.1. General Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical

calculations on a molecule like 2-aminoethanol sulfate.
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Computational Workflow for Quantum Chemical Calculations

Input Preparation

Calculation

Analysis
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Geometry Optimization

Frequency Calculation Single Point Energy Calculation

Verify Minimum Energy Structure Analyze Vibrational Modes Examine Electronic Properties (HOMO, LUMO) Characterize Non-covalent Interactions (AIM, NBO)

Click to download full resolution via product page

Caption: A typical workflow for quantum chemical calculations.

4.2. Formation Pathway of 2-Aminoethanol Sulfate

The reaction between sulfur trioxide (SO₃) and monoethanolamine (MEA) is a key pathway for

the formation of 2-aminoethanol sulfate. Quantum chemical studies have shown that the

presence of water can significantly influence the reaction mechanism and the final product[4].
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Reaction Pathway for 2-Aminoethanol Sulfate Formation

Monoethanolamine (MEA)
HOCH₂CH₂NH₂

HOCH₂CH₂NHSO₃H NH₂CH₂CH₂OSO₃H

Sulfur Trioxide (SO₃) Water (H₂O)

Click to download full resolution via product page

Caption: Formation pathways of 2-aminoethanol sulfate isomers.

Experimental Protocols for Computational Studies
5.1. Protocol for Geometry Optimization and Frequency Calculation

Initial Structure Generation: Construct the initial 3D structure of 2-aminoethanol sulfate using

molecular modeling software.

Conformational Search: Perform a systematic or stochastic conformational search to identify

low-energy conformers.

Geometry Optimization: For each conformer, perform a full geometry optimization using a

selected quantum chemical method (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Perform a vibrational frequency calculation at the same level of

theory to confirm that the optimized structure is a true minimum (no imaginary frequencies)

and to obtain the zero-point vibrational energy (ZPVE).

Thermochemical Analysis: From the frequency calculation output, extract thermodynamic

data such as enthalpy and Gibbs free energy.

5.2. Protocol for Reaction Pathway Analysis

Identify Reactants, Products, and Intermediates: Define the chemical species involved in the

reaction.
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Locate Transition States (TS): Use a transition state search algorithm (e.g., Berny

optimization to a saddle point) to find the structure of the transition state connecting

reactants and products.

Verify Transition State: Perform a frequency calculation on the TS structure to confirm the

presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the

TS to confirm that it connects the desired reactants and products.

Calculate Reaction and Activation Energies: Compute the energy difference between the

reactants, transition state, and products to determine the reaction barrier and overall reaction

energy.

Conclusion
Quantum chemical calculations are a powerful tool for investigating the properties and reactivity

of 2-aminoethanol sulfate. By employing methods such as DFT and ab initio calculations,

researchers can gain detailed insights into the molecule's conformational landscape, electronic

structure, and reaction mechanisms. This knowledge is essential for applications in diverse

areas, from understanding atmospheric aerosol formation to the rational design of new

chemical entities in drug development. The combination of computational and experimental

approaches provides a robust framework for advancing our understanding of this and other

complex molecular systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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